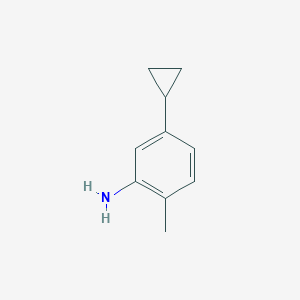
5-Cyclopropyl-2-methylaniline
Cat. No. B8784337
M. Wt: 147.22 g/mol
InChI Key: CTIDFEMFPHBMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08815903B2
Procedure details


To a mixture of 5-bromo-2-methylaniline (3.51 g), cyclopropylboronic acid monohydrate (2.55 g), tricyclohexylphosphine (about 0.6 mol/L toluene solution, 3.14 mL), tripotassium phosphate monohydrate (15.2 g), toluene (52.4 mL), and water (5.24 mL) was added palladium(II) acetate (212 mg), and this mixture was stirred at 100° C. for 15 hours. The reaction mixture was left to be cooled, and filtrated through a Celite (registered trademark) pad. The pad was washed with ethyl acetate (100 mL). The filtrate and the washing liquid were mixed, and washed with water/saturated brine (1/1). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluting solvent: ethyl acetate-hexane) to obtain the title compound (2.25 g). 1H-NMR (CDCl3) δ ppm: 0.58-0.67 (2H, m), 0.83-0.93 (2H, m), 1.73-1.84 (1H, m), 2.12 (3H, s), 3.54 (2H, br s), 6.35-6.50 (2H, m), 6.93 (1H, d, J=7.5 Hz).






Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[C:6]([CH:8]=1)[NH2:7].O.[CH:11]1(B(O)O)[CH2:13][CH2:12]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.O.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.C1(C)C=CC=CC=1>[CH:11]1([C:2]2[CH:3]=[CH:4][C:5]([CH3:9])=[C:6]([CH:8]=2)[NH2:7])[CH2:13][CH2:12]1 |f:1.2,4.5.6.7.8,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.51 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(N)C1)C
|
|
Name
|
|
|
Quantity
|
2.55 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(CC1)B(O)O
|
|
Name
|
|
|
Quantity
|
3.14 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
|
Name
|
|
|
Quantity
|
15.2 g
|
|
Type
|
reactant
|
|
Smiles
|
O.P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
5.24 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
52.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
212 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
this mixture was stirred at 100° C. for 15 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction mixture was left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to be cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtrated through a Celite (registered trademark) pad
|
WASH
|
Type
|
WASH
|
|
Details
|
The pad was washed with ethyl acetate (100 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate and the washing liquid were mixed
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water/saturated brine (1/1)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (eluting solvent: ethyl acetate-hexane)
|
Outcomes


Product
Details
Reaction Time |
15 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C=1C=CC(=C(N)C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.25 g | |
| YIELD: CALCULATEDPERCENTYIELD | 81% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

